molecular formula C19H17NO2 B6337540 (4-Propoxyphenyl)(quinolin-3-yl)methanone CAS No. 1187169-92-1

(4-Propoxyphenyl)(quinolin-3-yl)methanone

Cat. No.: B6337540
CAS No.: 1187169-92-1
M. Wt: 291.3 g/mol
InChI Key: QQVKXYIWLFOYQZ-UHFFFAOYSA-N
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Description

(4-Propoxyphenyl)(quinolin-3-yl)methanone is a compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring attached to a methanone group, which is further connected to a 4-propoxyphenyl group

Biochemical Analysis

Biochemical Properties

3-(4-Propoxybenzoyl)quinoline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclic nucleotide phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides . By inhibiting these enzymes, 3-(4-Propoxybenzoyl)quinoline can modulate various cellular processes, including signal transduction and gene expression. Additionally, this compound can bind to proteins and alter their function, further influencing biochemical pathways.

Cellular Effects

The effects of 3-(4-Propoxybenzoyl)quinoline on various types of cells and cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, 3-(4-Propoxybenzoyl)quinoline can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Moreover, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the production and utilization of energy within the cell.

Molecular Mechanism

At the molecular level, 3-(4-Propoxybenzoyl)quinoline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly cyclic nucleotide phosphodiesterases . By binding to the active site of these enzymes, 3-(4-Propoxybenzoyl)quinoline prevents the hydrolysis of cyclic nucleotides, leading to an accumulation of these signaling molecules within the cell. This accumulation can activate downstream signaling pathways and result in changes in gene expression and cellular function. Additionally, 3-(4-Propoxybenzoyl)quinoline can interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(4-Propoxybenzoyl)quinoline in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the breakdown of 3-(4-Propoxybenzoyl)quinoline and a reduction in its biological activity. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including alterations in cell growth, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of 3-(4-Propoxybenzoyl)quinoline vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, 3-(4-Propoxybenzoyl)quinoline can exhibit toxic effects, including damage to tissues and organs. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These studies highlight the importance of determining the appropriate dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

3-(4-Propoxybenzoyl)quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . This compound undergoes hydroxylation and other modifications, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic pathways of 3-(4-Propoxybenzoyl)quinoline are essential for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-(4-Propoxybenzoyl)quinoline within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters and binding proteins, allowing it to reach its target sites within the cell. The distribution of 3-(4-Propoxybenzoyl)quinoline within tissues can influence its efficacy and toxicity, as well as its ability to interact with various biomolecules.

Subcellular Localization

The subcellular localization of 3-(4-Propoxybenzoyl)quinoline is an important factor in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 3-(4-Propoxybenzoyl)quinoline can affect its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Propoxyphenyl)(quinolin-3-yl)methanone typically involves the reaction of 4-propoxybenzaldehyde with 3-quinolinecarboxylic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acid chloride derivative of 3-quinolinecarboxylic acid reacts with 4-propoxybenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: (4-Propoxyphenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the methanone group to a methanol group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Propoxyphenyl)(quinolin-3-yl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity. This structural modification can enhance its interaction with biological targets and improve its pharmacokinetic properties compared to other quinoline derivatives .

Properties

IUPAC Name

(4-propoxyphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-2-11-22-17-9-7-14(8-10-17)19(21)16-12-15-5-3-4-6-18(15)20-13-16/h3-10,12-13H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVKXYIWLFOYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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